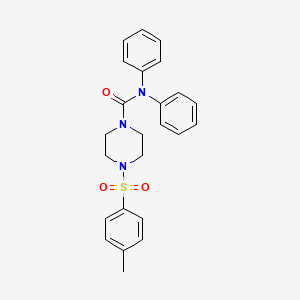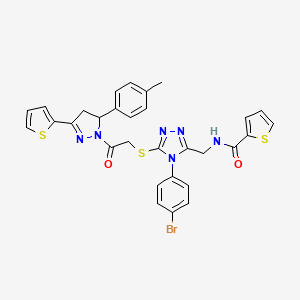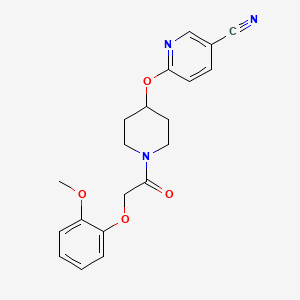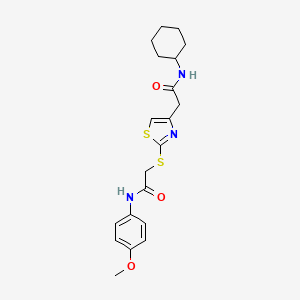![molecular formula C17H14N2O2 B2724359 Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941928-28-5](/img/structure/B2724359.png)
Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone” is based on the indole and pyridine moieties. Indole is a heterocyclic compound that consists of a benzene ring fused to a pyrrole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N .Scientific Research Applications
Molecular Structure and Crystallography
The study by Kloubert et al. (2012) involves the methylation of a compound related to the one , demonstrating the potential for structural modification and analysis of molecular configurations and crystal structures. This research highlights the importance of understanding the molecular geometry for the development of compounds with specific properties (Kloubert et al., 2012).
Synthetic Chemistry and Multicomponent Reactions
Cao et al. (2019) described a multicomponent reaction involving isatins, a class of compounds related to indolines, to construct polyheterocyclic systems. This indicates the versatility of indoline derivatives in synthesizing complex organic frameworks, which could be valuable in drug discovery and materials science (Cao et al., 2019).
Spectroscopic Properties and Solvent Effects
Al-Ansari (2016) explored the effects of structure and environment on the spectroscopic properties of compounds related to the one . Understanding these effects is crucial for the application of such compounds in photophysical studies or as potential fluorescent markers (Al-Ansari, 2016).
Spiroindoline Derivatives Synthesis
Al-Thebeiti and El-zohry (1995) synthesized spiroindoline derivatives incorporating pyrazoloheterocycles, demonstrating the potential for creating novel compounds with unique properties for further pharmaceutical evaluation (Al-Thebeiti & El-zohry, 1995).
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-7-15-13(18-11)10-16(21-15)17(20)19-9-8-12-4-2-3-5-14(12)19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUWVIABZUZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2724284.png)


![3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2724287.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)


![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)
![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)
